7-(Azepan-1-yl)-3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one
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Overview
Description
7-(Azepan-1-yl)-3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the class of quinolones. Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Azepan-1-yl)-3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The process may include:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid.
Introduction of the fluoro group: Fluorination can be performed using reagents like Selectfluor or N-fluorobenzenesulfonimide.
Attachment of the azepane ring: This step may involve nucleophilic substitution reactions.
Final modifications: The propyl group can be introduced through alkylation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. Techniques like continuous flow chemistry and automated synthesis may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the quinoline core.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
The compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, the compound may be studied for its potential antibacterial or antiviral properties. Its interactions with biological macromolecules can provide insights into its mechanism of action.
Medicine
The compound may have potential therapeutic applications, particularly in the development of new antibiotics or antiviral drugs. Its efficacy and safety profiles would be key areas of investigation.
Industry
In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 7-(Azepan-1-yl)-3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one would depend on its specific interactions with molecular targets. For example, if it acts as an antibacterial agent, it may inhibit bacterial DNA gyrase or topoisomerase IV, enzymes crucial for DNA replication.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: A well-known fluoroquinolone antibiotic.
Levofloxacin: Another fluoroquinolone with broad-spectrum activity.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.
Uniqueness
Compared to these compounds, 7-(Azepan-1-yl)-3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one may offer unique structural features that enhance its binding affinity or selectivity for specific targets. Its azepane ring and sulfonyl group could contribute to distinct pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
7-(azepan-1-yl)-3-(2,5-dimethylphenyl)sulfonyl-6-fluoro-1-propylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31FN2O3S/c1-4-11-29-17-25(33(31,32)24-14-18(2)9-10-19(24)3)26(30)20-15-21(27)23(16-22(20)29)28-12-7-5-6-8-13-28/h9-10,14-17H,4-8,11-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPJBKRAAHDREP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)S(=O)(=O)C4=C(C=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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